molecular formula C13H11N5 B5014746 4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine

4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine

Cat. No.: B5014746
M. Wt: 237.26 g/mol
InChI Key: BTEKBBVBVFDXAP-UHFFFAOYSA-N
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Description

4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine is a heterocyclic compound that features both pyrazole and pyrimidine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine typically involves the formation of the pyrazole ring followed by its attachment to a pyrimidine moiety. One common method includes the cyclocondensation of hydrazine with a β-diketone to form the pyrazole ring. This is followed by a nucleophilic substitution reaction where the pyrazole derivative reacts with a halogenated pyrimidine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinone
  • 4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinecarboxamide
  • 4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinecarboxylic acid

Uniqueness

4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine is unique due to its specific substitution pattern, which can result in distinct biological activities compared to its analogs. The presence of both pyrazole and pyrimidine rings in a single molecule enhances its ability to interact with multiple biological targets, making it a versatile compound in drug discovery .

Properties

IUPAC Name

4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c14-13-15-6-4-11(17-13)9-2-1-3-10(8-9)12-5-7-16-18-12/h1-8H,(H,16,18)(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEKBBVBVFDXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NC=C2)N)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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